2-(5-bromo-2-cyanophenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

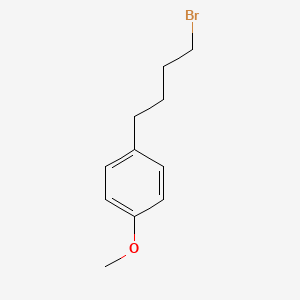

2-(5-bromo-2-cyanophenyl)acetic acid is a chemical compound with the molecular weight of 240.06 . Its IUPAC name is (5-bromo-2-cyanophenyl)acetic acid . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular formula of 2-(5-bromo-2-cyanophenyl)acetic acid is C9H6BrNO2 . The InChI code for the compound is 1S/C9H6BrNO2/c10-8-2-1-6(5-11)7(3-8)4-9(12)13/h1-3H,4H2,(H,12,13) .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

2-(5-bromo-2-cyanophenyl)acetic acid is a solid compound . .科学的研究の応用

Suzuki–Miyaura Coupling

The compound can be used in the Suzuki–Miyaura (SM) coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation of Pinacol Boronic Esters

The compound can be used in the protodeboronation of pinacol boronic esters . This is a valuable transformation that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Preparation of Tricyclic Compounds

2-(5-bromo-2-cyanophenyl)acetic acid is used in the preparation of tricyclic compounds . These compounds are used as ERK inhibitors for treating cancers and autoimmune diseases .

Bromination of Acetophenone Derivatives

The compound can be used in the bromination of various acetophenone derivatives . This process employs pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-bromo-2-cyanophenyl)acetic acid involves the bromination of 2-cyanobenzoic acid followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2-cyanobenzoic acid", "bromine", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Dissolve 2-cyanobenzoic acid in acetic acid and add bromine dropwise with stirring.", "Heat the reaction mixture to 60-70°C for 2-3 hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with water and dry it.", "Dissolve the product in sodium hydroxide solution and add carbon dioxide gas with stirring.", "Acidify the reaction mixture with hydrochloric acid and filter the precipitated product.", "Wash the product with water and dry it to obtain 2-(5-bromo-2-cyanophenyl)acetic acid." ] } | |

CAS番号 |

55086-18-5 |

製品名 |

2-(5-bromo-2-cyanophenyl)acetic acid |

分子式 |

C9H6BrNO2 |

分子量 |

240.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。